2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine
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Overview
Description
2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine is a complex heterocyclic compound that belongs to the class of bicyclic systems This compound is characterized by its unique structure, which includes a fused pyrimidine and thieno ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiohydrazonate with nitrilimine in the presence of triethylamine can yield the desired compound through a cyclization process . Another approach involves the use of formaldehyde with uracil analogs and amines, leading to the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine has a wide range of scientific research applications:
Medicine: It has been studied for its potential anticancer, antioxidant, and antihypertensive properties.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor for cAMP-phosphodiesterase, which leads to the prevention of thrombocytopenia and enhances the biosynthesis of PGI2 . This compound also exhibits anti-inflammatory and anti-aggregation activities by interacting with various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic systems such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets 2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine apart is its unique combination of a pyrimidine and thieno ring system, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor for specific enzymes and its wide range of applications in various fields highlight its uniqueness.
Properties
Molecular Formula |
C11H11N3S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
13-methyl-3-thia-7,12,14-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaene |
InChI |
InChI=1S/C11H11N3S/c1-7-13-6-8-2-4-12-9-3-5-15-11(9)10(8)14-7/h3,5-6,12H,2,4H2,1H3 |
InChI Key |
AQBSFGOVXWKTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CCNC3=C(C2=N1)SC=C3 |
Origin of Product |
United States |
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